1-benzyl-N-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions.
Final modifications: The final steps often involve purification and characterization to ensure the desired compound is obtained.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives. What sets 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. Other similar compounds might include:
- 1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Properties
Molecular Formula |
C23H21ClN4O |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-benzyl-N-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O/c1-15-12-19(23(29)25-13-18-10-6-7-11-20(18)24)21-16(2)27-28(22(21)26-15)14-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,25,29) |
InChI Key |
JRAMDBDXAADFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.